N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a reductive amination reaction using phenylethylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine
- N-(1-phenylethyl)-6-(1H-triazol-1-yl)pyrimidin-4-amine
- N-(1-phenylethyl)-6-(1H-tetrazol-1-yl)pyrimidin-4-amine
Uniqueness
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazolyl group, which may confer specific biological activities or chemical reactivity that differs from other similar compounds. The phenylethyl group may also influence its pharmacokinetic properties, such as solubility and membrane permeability.
Conclusion
This compound is a compound with diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for further study. For detailed and specific information, consulting scientific literature and experimental data is recommended.
Properties
Molecular Formula |
C15H15N5 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-12(13-6-3-2-4-7-13)19-14-10-15(17-11-16-14)20-9-5-8-18-20/h2-12H,1H3,(H,16,17,19) |
InChI Key |
NRIMZMPNCHMYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.